PDE5 Inhibition Activity and SAR
1-Benzyl-4-(4-chlorophenyl)phthalazine exhibits an IC50 of 337 nM against recombinant human PDE5A1, which is 1.48-fold more potent than the phthalazine-based PDE5 inhibitor MY-5445 (IC50 = 500 nM) but approximately 100-fold less potent than the clinical PDE5 inhibitor sildenafil (IC50 = 3.3 nM) . This intermediate potency profile distinguishes it from both the weaker phthalazine analog MY-5445 and the highly potent sildenafil, positioning it as a unique tool compound for studies requiring partial PDE5 modulation.
| Evidence Dimension | PDE5A1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 337 nM |
| Comparator Or Baseline | MY-5445 (IC50 = 500 nM); Sildenafil (IC50 = 3.3 nM) |
| Quantified Difference | 1.48-fold more potent than MY-5445; ~102-fold less potent than sildenafil |
| Conditions | Recombinant human PDE5A1 enzyme, fluorescence polarization assay using FAM-labeled cGMP substrate, 60 min incubation |
Why This Matters
This moderate potency may be advantageous for research applications where complete PDE5 inhibition is undesirable, such as in studying cGMP signaling dynamics or in combination therapies where fine-tuning of PDE5 activity is required.
- [1] BindingDB. (2023). BDBM50241833: PDE5A1 inhibition data. Entry ID 11386. View Source
- [2] Giorgi, M., et al. (2019). Design and synthesis of 3-aminophthalazine derivatives and structural analogues as PDE5 inhibitors: anti-allodynic effect against neuropathic pain in a mouse model. European Journal of Medicinal Chemistry, 176, 217-230. View Source
